molecular formula C18H23N5O3 B2981704 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797224-80-6

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2981704
CAS No.: 1797224-80-6
M. Wt: 357.414
InChI Key: PPVDUBRXOFLVOY-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two distinct aromatic moieties:

  • Left arm: A 4-methoxy-2-methylphenyl group, where the methoxy (-OCH₃) and methyl (-CH₃) substituents contribute to lipophilicity and steric effects.
  • Right arm: A pyrimidine ring substituted with a methoxy group at position 2 and a pyrrolidin-1-yl group at position 2.
  • Urea linker: The -NH-C(=O)-NH- group serves as a hydrogen-bond donor/acceptor, a critical pharmacophore in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-10-13(25-2)6-7-14(12)20-17(24)21-15-11-19-18(26-3)22-16(15)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDUBRXOFLVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N4O3
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 2325720-79-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and anticancer agent. The following sections detail the findings from various studies.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a recent study, a related compound demonstrated an IC50 value of 0.013 μM against human IKK-2, a target associated with cancer progression. The study highlighted that modifications in the urea structure significantly enhance the anticancer efficacy of these compounds .

CompoundIC50 (μM)Target
Example A0.013IKK-2
Example B0.044IKK-2

Anti-inflammatory Activity

The compound shows promise as an anti-inflammatory agent, particularly through the inhibition of pro-inflammatory cytokines such as TNFα and IL-17.

The proposed mechanism involves the inhibition of specific kinases involved in inflammatory pathways, leading to reduced cytokine production. For example, one study reported that derivatives with similar urea linkages had IC50 values ranging from 0.1 to 1 μM against IL-17 production .

Pharmacological Studies

Pharmacological evaluations have included toxicity assessments and efficacy studies in animal models. Notably, repeated dosing did not exhibit significant adverse effects on cardiovascular or central nervous systems, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is critical for its biological activity. Variations in the substituents on the phenyl and pyrimidine rings can significantly alter its potency and selectivity against various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several urea-based derivatives, differing primarily in substituents on the phenyl and pyrimidine rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents (Pyrimidine/Phenyl) Molecular Weight Reported Activity/Properties Evidence ID
Target Compound Pyrimidine: 2-OCH₃, 4-pyrrolidin-1-yl; Phenyl: 4-OCH₃, 2-CH₃ 397.4 g/mol N/A (Data limited in provided sources) -
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea Pyrimidine: 2-N(CH₃)₂, 4-N(CH₃)₂; Phenyl: 4-OCH₃, 2-CH₃ 344.4 g/mol Enhanced solubility due to polar dimethylamino groups
1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea Pyrimidine: 4,6-CH₃, 2-pyrrolidin-1-yl; Phenyl: 3-F, 4-CH₃ 357.4 g/mol Improved target selectivity via fluorine substitution
1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea Pyrimidine: unsubstituted; Phenyl: 3-F, 5-(pyrazolo-pyridinyl) 488.5 g/mol Potent PLK4 inhibitor (IC₅₀ = 3.2 nM)
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea Pyrimidine: 4,6-CH₃, 2-pyrrolidin-1-yl; Phenyl: 2-C₂H₅ 339.4 g/mol Increased lipophilicity due to ethyl group

Key Observations :

Substituent Effects on Solubility: The target compound’s pyrrolidinyl and methoxy groups balance lipophilicity and polarity. In contrast, the dimethylamino substituents in ’s analog improve aqueous solubility but may reduce membrane permeability. The ethyl group in ’s compound increases logP, favoring blood-brain barrier penetration but risking metabolic instability.

Bioactivity Trends: Fluorine substitution (e.g., in ) enhances binding affinity via electronegative interactions and metabolic stability. Pyrazolo-pyridinyl moieties (e.g., in ) confer nanomolar potency against kinases like PLK4, suggesting the target compound’s pyrimidine-pyrrolidinyl arm may similarly target kinase ATP-binding pockets.

Synthetic Accessibility :

  • Similar compounds (e.g., ) are synthesized via Friedel-Crafts alkylation or Suzuki coupling, as described in . The target compound likely follows analogous routes, with AlCl₃-catalyzed reactions for urea formation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea?

  • Methodological Answer : The compound can be synthesized via urea formation through nucleophilic substitution. A typical approach involves reacting an aryl isocyanate intermediate with a pyrimidine amine derivative. For example, substituted pyrimidines are functionalized at the 4-position with pyrrolidine under basic conditions, followed by coupling with a 4-methoxy-2-methylphenyl isocyanate precursor. Reaction optimization may require anhydrous solvents (e.g., THF or DMF), catalytic bases (e.g., triethylamine), and controlled temperatures (50–80°C) to minimize side reactions .

Q. How is the purity and structural identity of the compound validated post-synthesis?

  • Methodological Answer : High-resolution techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent integration and electronic environments.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight.
  • Single-Crystal X-ray Diffraction (SC-XRD) : For unambiguous structural confirmation, SC-XRD using programs like SHELXL or WinGX resolves bond lengths and angles. R factors (e.g., R1<0.05R_1 < 0.05) ensure refinement accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement vs. spectroscopic data) be resolved during structural analysis?

  • Methodological Answer : Discrepancies between anisotropic thermal parameters (from SC-XRD) and NMR/IR data require multi-technique validation:

  • Validation Software : Tools in SHELXL or OLEX2 cross-check hydrogen bonding and torsion angles against spectroscopic data.
  • DFT Calculations : Geometry optimization via density functional theory (e.g., Gaussian) reconciles crystallographic and computational bond parameters.
  • Twinned Data Handling : For imperfect crystals, SHELXE or TWINLAW in WinGX deconvolutes overlapping reflections.

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological assays?

  • Methodological Answer : SAR studies focus on modifying:

  • Pyrimidine Substituents : Introducing electron-withdrawing groups (e.g., fluoro) at the 2-methoxy position to enhance binding affinity.
  • Pyrrolidine Functionalization : Replacing pyrrolidine with morpholine (as in related urea derivatives ) alters solubility and target interactions.
  • Urea Linker Optimization : Isosteric replacement with thiourea or amide groups tests hydrogen-bonding contributions. Biological assays (e.g., antiproliferative activity ) guide iterative design.

Q. How can solubility and stability challenges in aqueous buffers be addressed for in vitro studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
  • pH Adjustment : The compound’s methoxy groups confer pH-dependent solubility; buffering near physiological pH (7.4) minimizes precipitation.
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and validate stability via HPLC .

Data Analysis and Interpretation

Q. What statistical metrics are critical for validating crystallographic refinement quality?

  • Methodological Answer : Key metrics include:

  • R Factors : R1R_1 (e.g., 0.046 ) and wR2wR_2 (e.g., 0.140 ) measure agreement between observed and calculated data.
  • Goodness-of-Fit (GoF) : Values near 1.0 indicate proper weighting of reflections.
  • Electron Density Maps : Residual density (<0.3 eÅ3^{-3}) in SHELXE confirms absence of missed solvent/atoms.

Q. How are computational models integrated to resolve ambiguous spectroscopic data (e.g., overlapping NMR peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded spectra.
  • Molecular Dynamics (MD) Simulations : Predicts dominant conformers influencing chemical shift patterns.
  • CAS Registry Cross-Referencing : Matches experimental shifts with databases (e.g., SDBS) for validation .

Experimental Design

Q. What controls are essential for ensuring reproducibility in synthetic protocols?

  • Methodological Answer :

  • Moisture/Oxygen Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., isocyanate formation).
  • Reagent Purity : Anhydrous solvents (Karl Fischer titration) and amines (HPLC-grade) prevent side reactions.
  • Inert Atmosphere : Nitrogen or argon during reflux minimizes oxidation .

Q. How can reaction intermediates be characterized when crystallization fails?

  • Methodological Answer :

  • Microscale SC-XRD : Sub-milligram crystals analyzed via synchrotron radiation.
  • LC-MS Coupling : Combines liquid chromatography with MS for real-time intermediate tracking.
  • Vibrational Spectroscopy : IR identifies functional groups (e.g., urea C=O stretch at ~1650 cm1^{-1}) .

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